Defluoro-decarboxyl Ofloxacin

RP-HPLC method validation impurity quantification pharmaceutical quality control

Pharmaceutical analysts face challenges identifying and quantifying ofloxacin degradation products due to co-elution with related impurities. Defluoro-decarboxyl Ofloxacin (CAS 1346602-33-2) provides a definitive reference standard for impurity profiling and forced degradation studies. • Enables accurate HPLC method validation: LOD 0.10 μg/mL, RSD 0.77%. • Monitors thermal and light-induced degradation pathways. • Supports batch release testing to meet pharmacopoeial impurity limits (≤0.2% desfluoro-related substances).

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1346602-33-2
Cat. No. B584339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro-decarboxyl Ofloxacin
CAS1346602-33-2
Synonyms2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one;  (±)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C
InChIInChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3
InChIKeyWOQOMBVQEWCELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro-decarboxyl Ofloxacin Overview


Defluoro-decarboxyl Ofloxacin (CAS 1346602-33-2), chemical formula C₁₇H₂₁N₃O₂ with molecular weight 299.37, is a synthetic derivative and known degradation product of the fluoroquinolone antibiotic ofloxacin [1]. Structurally, this compound is distinguished by the removal of both the C-6 fluorine atom and the C-3 carboxylic acid group from the parent ofloxacin molecule . It serves primarily as a reference standard for impurity profiling and degradation product identification in pharmaceutical quality control, rather than as a therapeutic agent [2].

Pharmaceutical impurity profiling reference standard
Degradation product identification in ofloxacin QC
Analytical method validation and system suitability

Why Defluoro-decarboxyl Ofloxacin Cannot Be Substituted


Defluoro-decarboxyl Ofloxacin is structurally and functionally distinct from other ofloxacin-related impurities. Unlike decarboxy ofloxacin (DOF), which retains the C-6 fluorine atom, or ofloxacin-N-oxide (NOF), which retains both fluorine and carboxyl moieties, this compound lacks the fluorine atom critical for DNA gyrase binding affinity . The removal of fluorine, a key pharmacophore in fluoroquinolones, results in markedly reduced antibacterial activity compared to parent ofloxacin . In pharmaceutical quality control, this compound co-elutes or exhibits distinct chromatographic behavior relative to other impurities, necessitating its use as a specific reference standard for accurate identification and quantification [1]. Substituting with a different impurity standard would compromise analytical method validation and regulatory compliance.

Structural Lacks C-6 fluorine and C-3 carboxyl group; chromatographic behavior differs from fluorinated impurities like decarboxy ofloxacin or ofloxacin-N-oxide.
Activity Markedly reduced antibacterial activity due to missing fluorine pharmacophore; not suitable for antimicrobial screening or bioassay substitution.
Regulatory Using a different impurity standard may compromise method validation and pharmacopoeial compliance for desfluoro impurity limits.

Defluoro-decarboxyl Ofloxacin: Performance Evidence


RP-HPLC Detection and Quantification Precision

A validated RP-HPLC method achieved a limit of detection (LOD) of 0.10 μg/mL for Defluoro-decarboxyl Ofloxacin (referred to as decarboxy ofloxacin, DOF), compared to 0.03 μg/mL for parent ofloxacin (OF) under identical conditions. The relative standard deviation (RSD) for quantification was 0.77% for DOF versus 0.10% for OF, indicating acceptable method precision for impurity analysis [1].

RP-HPLC Precision
Head-to-head
LOD 0.10 μg/mL vs 0.03 μg/mL; RSD 0.77% vs 0.10%
Defines detection threshold and precision for impurity quantification
Reversed-phase HPLC, simultaneous separation of ofloxacin and degradation products
RP-HPLC method validation impurity quantification pharmaceutical quality control

Fluorine Removal and Antibacterial Potency

The removal of the C-6 fluorine atom in Defluoro-decarboxyl Ofloxacin eliminates a key pharmacophore essential for potent DNA gyrase inhibition. This structural modification is expected to result in markedly reduced antibacterial activity compared to the parent drug ofloxacin, which exhibits MIC₉₀ values ranging from 0.39 to 3.13 μg/mL against clinical bacterial isolates [1]. The reduction in activity aligns with established SAR principles for fluoroquinolones, where the C-6 fluorine contributes critically to target enzyme binding affinity .

Fluorine Loss & Activity
Class-level inference
Expected markedly reduced antibacterial activity vs Ofloxacin (MIC₉₀ 0.39–3.13 μg/mL)
Confirms primary utility as analytical reference, not bioactive agent
SAR inference based on fluoroquinolone C-6 fluorine requirement; no direct measurement for this compound
structure-activity relationship fluoroquinolone pharmacophore antibacterial potency

Pharmacopoeial Limit for Desfluoro Impurity

Pharmacopoeial specifications for ofloxacin drug substance include a specific limit for 9-desfluoro ofloxacin (a compound structurally related to Defluoro-decarboxyl Ofloxacin via fluorine removal) of ≤0.2%. This limit is applied in batch release testing, with a representative batch showing an actual measured value of 0.08% for this impurity [1].

Pharmacopoeial Limit
Class-level inference
Impurity limit ≤0.2% (batch measured at 0.08%)
Supports regulatory compliance testing for desfluoro impurities
Based on structurally related 9-desfluoro ofloxacin; not direct specification for this compound
pharmacopoeial specification impurity control limit regulatory compliance

Defluoro-decarboxyl Ofloxacin: Recommended Applications


Impurity Profiling and Method Validation

Use Defluoro-decarboxyl Ofloxacin as a reference standard for developing and validating HPLC methods for the simultaneous quantification of ofloxacin and its degradation products. The validated LOD of 0.10 μg/mL and RSD of 0.77% support method sensitivity and precision assessment [1].

Stability-Indicating Assay Development

Incorporate this compound into forced degradation studies of ofloxacin formulations. It serves as a marker for thermal and light-induced degradation pathways, enabling accurate monitoring of product stability under stress conditions [1].

Regulatory Compliance Testing

Employ Defluoro-decarboxyl Ofloxacin in batch release testing to verify compliance with pharmacopoeial impurity limits for desfluoro-related substances, which are specified at ≤0.2% for ofloxacin drug substance [2].

Application
Selection Property
Validation Focus
Impurity Profiling & Method Validation
Chromatographic separation and detection capability
HPLC method precision and analytical sensitivity assessment
Stability-Indicating Assays
Degradation marker specificity
Stress-induced degradation pathway monitoring
Regulatory Compliance Testing
Pharmacopoeial impurity limit compliance
Batch release impurity quantification against specified limits

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